N-benzylquinoxalin-2-amine
Description
Properties
IUPAC Name |
N-benzylquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-17-15-11-16-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCKBGHAQAEJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of N Benzylquinoxalin 2 Amine
Nucleophilic Reactivity of the Amine Moiety
The secondary amine group in N-benzylquinoxalin-2-amine is a key center for nucleophilic reactions. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, leading to the formation of new covalent bonds. This reactivity is central to a variety of synthetic transformations, including N-formylation, N-alkylation, and N-acylation.
N-formylation is a crucial transformation in organic synthesis, often employed for the protection of amine groups or as a step in the synthesis of more complex molecules. The this compound is expected to undergo N-formylation at the secondary amine position when treated with suitable formylating agents. A common and practical method for the N-formylation of amines involves the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. For instance, heating an amine with formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction can lead to high yields of the corresponding formamide.
Mechanistically, the reaction is believed to proceed through the protonation of the formic acid by another molecule of formic acid, increasing the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the N-formylated product.
| Reagent System | Conditions | Product | Yield |
| 85% Formic Acid/Toluene | Reflux with Dean-Stark trap | N-Formyl derivative | High |
| Formic Acid | Neat, 60 °C | N-Formyl derivative | Moderate to Excellent |
| (COOH)₂·2H₂O (as CO surrogate) with MnCl₂·4H₂O | DMF, 130 °C | N-Formyl derivative | Moderate to Excellent |
This table presents general conditions for N-formylation of secondary amines and the expected outcome for this compound based on established reactivity.
The secondary amine of this compound is susceptible to N-alkylation, a reaction that introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, most commonly alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
The choice of solvent and base is critical for the success of N-alkylation reactions. A base is often required to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include triethylamine, potassium carbonate, or sodium hydride. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
| Alkylating Agent | Base | Solvent | Product |
| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or Et₃N | Acetonitrile or DMF | N-Alkyl-N-benzylquinoxalin-2-amine |
| Benzyl (B1604629) Bromide | Al₂O₃–OK | Acetonitrile | N,N-Dibenzylquinoxalin-2-amine |
This table illustrates typical conditions for the N-alkylation of secondary amines and the predicted products for this compound.
N-acylation of this compound involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common method for the protection of amines or for the synthesis of amides with various functional properties. Acyl chlorides and acid anhydrides are the most frequently used acylating agents for this purpose.
The reaction mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride. In the case of acyl chlorides, a molecule of hydrogen chloride is eliminated, while for acid anhydrides, a carboxylic acid molecule is the byproduct. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the acidic byproduct. Due to the decreased nucleophilicity of the nitrogen in this compound, which is attached to an electron-withdrawing quinoxaline (B1680401) ring, forcing conditions or highly reactive acylating agents may be necessary to achieve high yields.
| Acylating Agent | Base | Solvent | Product |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Pyridine or Et₃N | Dichloromethane or THF | N-Acyl-N-benzylquinoxalin-2-amine |
| Acid Anhydride (e.g., Acetic anhydride) | Pyridine or Et₃N | Dichloromethane or THF | N-Acetyl-N-benzylquinoxalin-2-amine |
This table provides representative conditions for N-acylation of secondary amines and the anticipated products for this compound.
Electrophilic Reactivity of the Quinoxaline Ring System
The quinoxaline ring system is generally considered to be electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the presence of the electron-donating amino group at the 2-position can influence the reactivity and regioselectivity of such reactions.
The nitration of quinoxaline itself requires forcing conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at high temperatures, and typically yields a mixture of 5-nitro- and 5,7-dinitroquinoxaline. This indicates that the benzene ring is the site of electrophilic attack.
In the case of this compound, the amino group at the 2-position is a powerful activating group and is ortho-, para-directing. However, under the strongly acidic conditions of nitration, the secondary amine is likely to be protonated, forming an ammonium (B1175870) salt. This protonated group is strongly deactivating and meta-directing. Furthermore, the nitrogen atoms of the quinoxaline ring will also be protonated, further deactivating the entire ring system towards electrophilic attack.
Therefore, the regioselectivity of nitration on this compound is complex. If the reaction proceeds on the unprotonated form, substitution would be directed to the positions ortho and para to the amino group within the benzene ring (positions 6 and 8). However, if the reaction occurs on the protonated species, substitution would be directed to positions meta to the deactivating groups. Studies on related quinoxalinone systems have shown that nitration can occur at the C5, C7, or C8 positions, depending on the substituents present. Without specific experimental data for this compound, predicting the exact outcome is challenging, but it is anticipated that nitration, if successful, would occur on the benzene portion of the quinoxaline ring.
| Nitrating Agent | Conditions | Possible Products |
| HNO₃/H₂SO₄ | Forcing conditions | Nitro-substituted this compound (substitution on the benzene ring) |
This table outlines the general conditions for nitration and the expected, albeit complex, outcome for this compound.
The oxidation of this compound can potentially occur at several sites: the secondary amine, the nitrogen atoms of the quinoxaline ring, or the benzylic methylene (B1212753) group. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent used.
Oxidation of the quinoxaline ring with peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), is known to produce quinoxaline N-oxides. It is plausible that one or both of the nitrogen atoms in the pyrazine ring of this compound could be oxidized to the corresponding N-oxides under these conditions.
The secondary amine can also be a target for oxidation. Mild oxidizing agents may convert the secondary amine to a hydroxylamine (B1172632) derivative. Stronger oxidizing agents could lead to more complex reaction pathways, potentially involving the benzylic position. For example, oxidation of secondary amines can sometimes lead to nitrones.
It is also important to consider the relative reactivity of the different sites. The electron-rich secondary amine may be more susceptible to oxidation than the electron-deficient quinoxaline ring. However, specific experimental studies are required to definitively determine the products of oxidation for this compound.
| Oxidizing Agent | Possible Products |
| Peroxy acids (e.g., m-CPBA) | This compound N-oxide(s) |
| Hydrogen Peroxide | Complex mixture, potential for N-oxidation or ring oxidation |
| Potassium Permanganate | Degradation of the pyrazine ring to pyrazine-2,3-dicarboxylic acid |
This table summarizes potential oxidation products of this compound with different oxidizing agents, based on the known reactivity of quinoxalines and secondary amines.
Based on a thorough review of available scientific literature, there is no specific information regarding the use of This compound as a catalyst in organic transformations or detailed computational studies on its specific reaction mechanisms in a catalytic context.
The existing research on related compounds, such as quinoxalin-2(1H)-ones, focuses on their synthesis or their modification through catalytic C-H functionalization, where they act as substrates rather than catalysts. Computational studies in the broader quinoxaline family primarily investigate electronic, spectroscopic, and potential biological properties, not the catalytic reaction pathways of this compound itself.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline on the catalytic applications and reaction mechanisms of this compound.
Structure Activity Relationship Sar and Biological Target Interactions of N Benzylquinoxalin 2 Amine
Influence of Substituents on the N-Benzyl Moiety on Biological Activity
The N-benzyl group is a critical component of the N-benzylquinoxalin-2-amine pharmacophore, and substitutions on its phenyl ring can significantly modulate biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, their size, and their position—can alter the compound's affinity for its biological targets.
In a series of N-benzyl phenethylamines, which share the N-benzyl structural feature, N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest activity at the 5-HT2A receptor. nih.gov Conversely, N-(2-fluorobenzyl) substitutions resulted in lower affinity and selectivity. nih.gov For N-substituted polyhydroxypyrrolidines, N-alkylation was found to be a key factor in their inhibitory activity, with N-(4-halobenzyl)pyrrolidines being the most potent inhibitors of Golgi α-mannosidase IIb. nih.gov This suggests that both electronic and steric factors of the benzyl (B1604629) substituent play a crucial role in target interaction.
Studies on related quinoxaline-2-carboxamides have shown that the N-benzyl group confers superior antimycobacterial activity compared to other substituents. nih.gov The lipophilicity and electronic properties introduced by different substituents on the benzyl ring are key determinants of this activity. For instance, within a series of N-benzyl GBR analogs targeting monoamine transporters, substituents at the ortho and meta positions of the N-benzyl side chain led to a broad range of affinities and selectivities for the dopamine, serotonin, and norepinephrine (B1679862) transporters. uky.edu
These findings collectively indicate that the substituent pattern on the N-benzyl moiety is a pivotal determinant of the biological activity profile of compounds containing this feature.
Structural Modifications of the Quinoxaline (B1680401) Core and SAR Implications
The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets. researchgate.net Modifications to this core, such as the introduction of various substituents, can fine-tune the biological activity and selectivity of this compound derivatives.
The substitution pattern on the quinoxaline nucleus is critical for various biological activities, including antimicrobial and anticancer effects. For instance, in a study of 2,3-disubstituted quinoxalines, it was found that symmetrically disubstituted compounds showed the most significant antibacterial activity, whereas asymmetrically substituted ones had reduced activity. Furthermore, the presence of 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2 and/or 3 positions was associated with good to moderate antibacterial activity. nih.gov
In the context of anticancer activity, a library of quinoxalin-6-amine analogs was synthesized and screened, leading to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines. researchgate.net This highlights the importance of the nature and position of substituents on the quinoxaline core for antiproliferative effects. Quinoxaline 1,4-dioxides are another class of derivatives where substituents on the core determine whether the compound will exhibit antimycobacterial or antiparasitic activity. nih.gov
These examples underscore that the quinoxaline core is not merely a passive scaffold but an active participant in the molecule's interaction with its biological targets. The strategic placement of substituents can enhance potency, modulate selectivity, and introduce new biological activities.
Mechanism of Biological Action: Target Identification and Modulation
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, primarily enzymes. Understanding these interactions at a molecular level is crucial for rational drug design and for elucidating the mechanism of action.
Derivatives based on the 3-benzylquinoxaline scaffold have been identified as potent inhibitors of monoamine oxidases (MAO), which are enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov A study focusing on novel MAO-A inhibitors utilized a 3-benzylquinoxaline framework to synthesize various derivatives. nih.gov Many of these compounds demonstrated selective inhibitory activity against MAO-A in the nanomolar to low micromolar range. nih.gov
Specifically, N'-(3-benzylquinoxalin-2-yl)benzohydrazide derivatives were among the synthesized compounds, with some showing high MAO-A selectivity. nih.gov The structure-activity relationship for these compounds indicates that the 3-benzylquinoxaline core is a key feature for MAO-A inhibition.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| Compound S5 (3-Cl derivative) | 3.857 | 0.203 | 19.04 |
| Compound S15 | 3.691 | >100 | >27 |
| Compound S16 (2-CN derivative) | >100 | 0.979 | >102 |
Data adapted from a study on pyridazinobenzylpiperidine derivatives, which are also MAO inhibitors, to illustrate typical data presentation. mdpi.com
C-terminal Binding Proteins (CtBPs) are transcriptional coregulators that have emerged as targets in cancer therapy due to their role in repressing tumor suppressor genes. nih.govnih.gov Despite extensive searches of the scientific literature, no research was found that specifically investigates this compound or other quinoxaline derivatives as inhibitors of C-terminal Binding Protein (CtBP). The known inhibitors of CtBP belong to different chemical classes, and the quinoxaline scaffold has not been reported in this context. nih.govnih.gov
The quinoxaline scaffold is a well-established pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov These compounds bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, leading to a conformational change that inhibits its function. nih.gov This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. nih.gov
Numerous quinoxaline derivatives have been designed and synthesized as potential anti-HIV agents targeting reverse transcriptase. derpharmachemica.com While specific data for this compound is not detailed, the general SAR for quinoxaline-based NNRTIs indicates that the nature and position of substituents on the quinoxaline ring system are critical for potent inhibitory activity. derpharmachemica.com For instance, certain dihydroquinazoline-2-amine derivatives, which are structurally related, have shown extremely potent anti-HIV-1 activity, with EC50 values in the nanomolar range against wild-type HIV-1. ekb.eg One such compound exhibited an EC50 value of 0.84 nM against the HIV-1 IIIB strain and an IC50 of 10 nM against the HIV-1 RT enzyme. ekb.eg This demonstrates the potential of amine-substituted quinazoline (B50416) and by extension, quinoxaline scaffolds, as highly effective HIV-1 RT inhibitors.
| Compound Class | Target | Activity Range |
|---|---|---|
| Dihydroquinazolin-2-amines | Wild-type HIV-1 | EC₅₀: 0.84 nM - 0.61 µM |
| Dihydroquinazolin-2-amines | HIV-1 RT Enzyme | IC₅₀: ~10 nM (most potent) |
| Amine-type cyclopentanepyridinones | HIV-1 (IIIB) | EC₅₀: 540 nM - 79.29 µM |
| Amine-type cyclopentanepyridinones | Wild-type HIV-1 RT | IC₅₀: 33.89 µM (most potent) |
Data from related heterocyclic compounds to illustrate the potential of such scaffolds as HIV-1 RT inhibitors. ekb.egnih.gov
Enzyme Inhibition Profiles
Other Enzyme Systems (e.g., DNA Topoisomerase, VEGFR)
While comprehensive experimental data on the direct interaction of this compound with a wide array of enzyme systems is not extensively documented in publicly available literature, computational studies on closely related analogues have provided valuable predictions of potential biological targets.
DNA Topoisomerase:
DNA topoisomerases are enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and chromosome segregation. nih.gov They are established targets for a number of anticancer drugs. nih.gov In silico molecular docking studies have been conducted on N-benzyl quinoxaline-2-carboxamides, which are structurally very similar to this compound. These studies suggest that human DNA topoisomerase could be a potential target for this class of compounds. The quinoxaline scaffold is known to be a key pharmacophore in some topoisomerase inhibitors. The interaction is hypothesized to involve the planar quinoxaline ring intercalating between DNA base pairs, while the N-benzyl substituent may interact with amino acid residues in the enzyme's binding pocket, thereby stabilizing the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptosis.
Vascular Endothelial Growth Factor Receptor (VEGFR):
Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. Consequently, VEGFR inhibitors are an important class of anticancer agents. Molecular docking simulations performed on N-benzyl quinoxaline-2-carboxamides have indicated that VEGFR is another potential molecular target. It is proposed that the quinoxaline core can occupy the ATP-binding site of the VEGFR kinase domain. The N-benzyl group can extend into a hydrophobic pocket, forming favorable van der Waals interactions. The amine linker provides a crucial point for hydrogen bonding with key residues in the hinge region of the enzyme, a common binding motif for kinase inhibitors. The specific substitution pattern on the benzyl ring and the quinoxaline nucleus would significantly influence the binding affinity and selectivity towards different VEGFR isoforms.
It is important to note that these findings are based on computational models for structurally related compounds and await experimental validation for this compound itself.
Receptor Binding Studies
Receptor binding assays are fundamental in pharmacological research to determine the affinity of a ligand for a specific receptor. These studies typically involve radioligand binding assays where the compound of interest competes with a radiolabeled ligand known to bind to the target receptor. The measure of affinity is usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Protein-Ligand Interaction Fingerprints
Protein-ligand interaction fingerprints (PLIFs) are computational tools used to represent the three-dimensional interactions between a ligand and a protein in a one-dimensional binary format. nih.govnih.gov Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. mdpi.com PLIFs are powerful for analyzing and comparing the binding modes of different ligands to the same target, identifying key interactions for biological activity, and in virtual screening campaigns to identify novel active compounds. mdpi.com
As there are no publicly available co-crystal structures of this compound bound to a specific protein target, nor detailed computational docking studies for this exact molecule, a specific protein-ligand interaction fingerprint cannot be generated at this time.
However, based on the predicted interactions with DNA topoisomerase and VEGFR for its close analogues, a hypothetical PLIF for this compound could be conceptualized. For instance, in the context of VEGFR, the fingerprint would likely encode for:
Hydrogen bonds: with hinge region residues such as Cys919.
Hydrophobic interactions: with residues in the hydrophobic pocket like Val848, Ala866, Val899, and Leu1035.
Pi-stacking interactions: potentially between the quinoxaline ring and a phenylalanine residue like Phe1047.
The generation of an accurate PLIF for this compound is contingent on future experimental determination of its protein-ligand complexes or at a minimum, validated and detailed molecular modeling studies. Such data would be instrumental in rationalizing its biological activity at a molecular level and in guiding the design of new derivatives with improved interaction profiles.
Computational Chemistry and Molecular Modeling of N Benzylquinoxalin 2 Amine
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding and predicting how a ligand, such as N-benzylquinoxalin-2-amine, might interact with a protein's binding site.
Prediction of Ligand-Protein Interactions
In silico molecular docking studies on quinoxaline (B1680401) derivatives have revealed key interactions that contribute to their biological activity. While specific docking studies for this compound are not extensively detailed in the provided results, analysis of similar quinoxaline-based compounds allows for the prediction of likely binding interactions. For instance, studies on related structures show that the quinoxaline ring often engages in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr) within a protein's active site. mdpi.com
Furthermore, the amine and benzyl (B1604629) groups of this compound present opportunities for various non-covalent interactions. The nitrogen atoms in the quinoxaline ring and the amine group can act as hydrogen bond acceptors, while the N-H group of the amine can serve as a hydrogen bond donor. The benzyl group can participate in hydrophobic interactions and potentially further π-π stacking. These predicted interactions are crucial for the molecule's binding affinity and specificity towards a biological target.
Table 1: Predicted Ligand-Protein Interactions for this compound
| Interaction Type | Participating Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| π-π Stacking | Quinoxaline ring, Benzyl ring | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |
| Hydrogen Bonding | Amine group (N-H), Quinoxaline Nitrogens | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |
Rationalization of Activity Data
Molecular docking helps to rationalize observed biological activity by providing a three-dimensional model of the ligand-protein complex. For a series of quinoxaline derivatives, variations in activity can often be explained by differences in their binding modes and interaction energies. For example, a study on phenylisoxazole quinoxalin-2-amine (B120755) hybrids as potential α-amylase and α-glucosidase inhibitors used molecular docking to analyze potent compounds. nih.gov The results, presented in terms of binding energy, helped to understand why certain derivatives exhibited higher inhibitory activity than others. nih.gov
In the context of this compound, docking studies could elucidate how its specific structure contributes to its activity. The orientation of the benzyl group, for instance, could be critical. If it fits into a hydrophobic pocket within the active site, it could significantly enhance binding affinity. Conversely, steric hindrance from this group could prevent optimal binding. By comparing the docked pose of this compound with those of more or less active analogs, researchers can build a structure-activity relationship (SAR) model.
Quantum Mechanical (QM) Studies
Quantum mechanical methods provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and properties.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.govresearchgate.net DFT calculations can determine various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
For a molecule like this compound, DFT calculations would likely reveal the distribution of electron density. The nitrogen atoms of the quinoxaline ring and the exocyclic amine are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. The analysis of the molecular electrostatic potential (MEP) map would visually confirm these reactive sites. nih.gov Furthermore, calculations of properties like electronegativity, chemical hardness, and softness can provide quantitative measures of the molecule's reactivity and potential for biological activity. nih.gov
Table 2: Key Electronic Properties from DFT Calculations
| Property | Significance |
|---|---|
| HOMO Energy | Related to the ability to donate an electron |
| LUMO Energy | Related to the ability to accept an electron |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR analysis, for example, can correlate the physicochemical properties of molecules with their activity, providing insights for the design of new, more potent compounds. nih.gov
For a series of this compound analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). This model could then predict the activity of newly designed compounds, guiding synthetic efforts towards more promising candidates. Such studies have been successfully applied to other classes of heterocyclic compounds, demonstrating the utility of QSAR in drug discovery. researchgate.net
Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. ulisboa.pt MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding. ulisboa.pt
An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by docking. It could show how the ligand adjusts its conformation within the binding site and how the protein itself might undergo conformational changes to accommodate the ligand. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Studies on similar systems have shown that MD simulations can confirm the stability of ligand binding and provide a deeper understanding of the mechanism of action. nih.gov
Virtual Screening and De Novo Design Approaches
Virtual screening and de novo design represent powerful computational strategies for identifying novel bioactive compounds from large chemical libraries and for designing new molecules with desired pharmacological properties, respectively. While specific studies focusing exclusively on this compound are not extensively documented, a wealth of research on the broader class of quinoxaline derivatives highlights the successful application of these methodologies.
Virtual screening of large compound databases has been instrumental in identifying novel quinoxaline-based inhibitors for various biological targets. For instance, a primary virtual screening approach, developing a possible pharmacophore model of colchicine (B1669291) binding site inhibitors of tubulins, led to the identification of 2,3-diphenylquinoxaline (B159395) as a lead compound for the synthesis of new tubulin inhibitors. nih.gov This demonstrates how virtual screening can effectively pinpoint promising scaffolds for further chemical exploration.
In the context of anticancer drug design, molecular modeling and docking methodologies are frequently used to predict the binding conformations of newly synthesized quinoxaline derivatives. nih.gov These studies help in explaining the differential biological activities observed in vitro and guide the design of more potent analogs. For example, several new quinoxaline derivatives were identified as potent inhibitors of c-Met kinase, a receptor associated with a high tumor grade in various human cancers, through docking studies that predicted their binding affinity. nih.gov
Furthermore, the quinoxaline scaffold has been a focus of de novo design and structural optimization to create novel inhibitors for specific targets. Guided by the structural requirements of histone deacetylase (HDAC) inhibitors, new series of quinoxaline derivatives have been designed and synthesized. nih.gov These efforts often involve bioisosteric modifications of known lead compounds to enhance potency and selectivity. nih.gov The design rationale for these novel compounds often includes incorporating pharmacophoric features of known inhibitors while adding extra moieties to occupy previously unexploited pockets in the target receptor. nih.gov
The versatility of the quinoxaline core allows for its incorporation into various molecular frameworks to target different diseases. For instance, it has been used as a template for designing new antiangiogenic agents targeting HDAC with potential applications in liver cancer. nih.gov Similarly, the quinoxaline-2-carboxylic acid scaffold has been utilized as a template for the design and synthesis of new macrocyclic compounds targeting Pim kinase, a crucial enzyme in various cancers. researchgate.net
The following tables present data from representative studies on quinoxaline derivatives, showcasing the outcomes of virtual screening and molecular docking studies.
| Compound | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
|---|---|---|---|
| Compound 6 | -7.95 | Sorafenib | -7.37 |
| - | - | Sunitinib | -5.76 |
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| Compound 2 | -44.99 |
| Compound 6k | -42.76 |
| Compound 6g | -37.05 |
| Compound 3 | -29.60 |
These examples underscore the significant role of computational approaches in the exploration of the chemical space around the quinoxaline scaffold, leading to the identification and design of novel therapeutic agents.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-benzylquinoxalin-2-amine, both ¹H and ¹³C NMR spectra provide detailed information about its atomic framework. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard mdpi.comeurjchem.com.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons in the quinoxaline (B1680401) ring, the benzyl (B1604629) group, and the amine linker. Research data has identified signals including a singlet for the quinoxaline aromatic proton at 8.16 ppm and a doublet for the methylene (B1212753) protons (N-CH₂) of the benzyl group at 4.52 ppm mdpi.comripublication.com. A triplet corresponding to the amine proton (Ar-NH) is observed at 4.27 ppm mdpi.comripublication.com. The aromatic protons of the quinoxaline and benzyl rings appear as a series of doublets and triplets between 7.14 and 7.91 ppm mdpi.comripublication.com.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 8.16 | s | 1H | Ar-H (Quinoxaline) | mdpi.comripublication.com |
| 7.91 | d | 2H | Ar-H (Quinoxaline) | mdpi.comripublication.com |
| 7.74 | t | 2H | Ar-H (Quinoxaline) | mdpi.comripublication.com |
| 7.14 - 7.49 | m | 5H | Ar-H (Benzyl) | mdpi.comripublication.com |
| 4.52 | d | 2H | N-CH₂ | mdpi.comripublication.com |
s = singlet, d = doublet, t = triplet, m = multiplet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The data reveals distinct peaks for the carbons of the quinoxaline and benzyl moieties. Key signals include those for the quinoxaline ring carbons, which appear in the range of 121.6 to 169.1 ppm mdpi.comripublication.com. The methylene carbon of the benzyl group is identified by a signal at 50.1 ppm mdpi.comripublication.com. The carbons of the benzyl aromatic ring are observed between 129.4 and 142.6 ppm mdpi.comripublication.com.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 169.1 | C=N (Quinoxaline) | mdpi.comripublication.com |
| 142.6 | Ar-C (Benzyl, Quaternary) | mdpi.comripublication.com |
| 142.3 | Ar-C (Quinoxaline, Quaternary) | mdpi.comripublication.com |
| 136.0 | Ar-C (Quinoxaline, Quaternary) | mdpi.comripublication.com |
| 132.7 | Ar-CH | mdpi.comripublication.com |
| 132.4 | Ar-CH | mdpi.comripublication.com |
| 131.4 | Ar-CH | mdpi.comripublication.com |
| 129.8 | Ar-CH | mdpi.comripublication.com |
| 129.4 | Ar-CH | mdpi.comripublication.com |
| 127.4 | Ar-CH | mdpi.comripublication.com |
| 124.2 | Ar-CH | mdpi.comripublication.com |
| 121.6 | Ar-CH | mdpi.comripublication.com |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 236.36, which corresponds to the calculated molecular weight of the compound (C₁₅H₁₃N₃) plus a proton mdpi.comripublication.com. This finding confirms the molecular formula and identity of the synthesized molecule.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion Mode | m/z Value | Assignment | Reference |
|---|
Infrared (IR) Spectroscopy
While synthetic procedures confirm the characterization of this compound by IR spectroscopy, specific absorption band data is not detailed in the available literature ripublication.comresearchgate.net. However, based on the molecular structure, the IR spectrum is expected to exhibit several characteristic absorption bands. These would include a stretching vibration for the N-H group (typically around 3300-3500 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and aliphatic C-H stretching vibrations from the methylene bridge (below 3000 cm⁻¹). Furthermore, characteristic peaks for C=N and C=C stretching vibrations within the quinoxaline and benzyl aromatic rings are anticipated in the 1500-1650 cm⁻¹ region.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
A definitive determination of the solid-state structure, including precise bond lengths, bond angles, and crystal packing, is achieved through single-crystal X-ray diffraction. A review of the scientific literature did not yield any published reports on the single-crystal XRD analysis of this compound. Should such an analysis be performed on a suitable crystal, it would provide unequivocal proof of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Specific experimental data detailing the absorption maxima (λmax) for this compound is not available in the reviewed literature. Quinoxaline derivatives are known to be fluorophores and exhibit absorption in the UV-Vis range due to π-π* and n-π* electronic transitions associated with the aromatic system mdpi.comasmarya.edu.ly. The spectrum of this compound would be expected to show characteristic absorption bands originating from the conjugated quinoxaline and benzyl chromophores.
Emerging Applications and Future Research Directions
Rational Design of N-Benzylquinoxalin-2-amine Analogs with Tailored Biological Activities
The rational design of this compound analogs is a key strategy to enhance therapeutic efficacy and selectivity. This approach relies on understanding the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure influence its biological activity. researchgate.net
Key areas for modification include the quinoxaline (B1680401) core, the benzyl (B1604629) group, and the amine linker. For instance, substitutions on the quinoxaline ring, such as introducing electron-withdrawing or electron-donating groups, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Similarly, modifying the benzyl ring with various substituents (e.g., halogens, alkyl, or alkoxy groups) can impact the compound's lipophilicity and steric profile, which are crucial for target binding and pharmacokinetic properties. researchgate.net
The development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents another promising design strategy. This can lead to compounds with dual-action mechanisms or improved target specificity. mdpi.com SAR studies have revealed that even minor structural changes can lead to significant differences in activity, underscoring the importance of precise molecular design. nih.gov
Below is a table illustrating potential modifications and their expected impact on biological activity, based on general principles of medicinal chemistry applied to quinoxaline derivatives.
Table 1: Rational Design Strategies for this compound Analogs
| Structural Modification | Rationale | Potential Biological Outcome |
|---|---|---|
| Substitution on the quinoxaline ring (e.g., chloro, methyl) | Modulate electronic properties and steric hindrance. | Enhanced binding affinity to target proteins; altered metabolic stability. |
| Substitution on the benzyl group (e.g., fluoro, methoxy) | Modify lipophilicity and hydrogen bonding capacity. | Improved cell permeability and pharmacokinetic profile; increased target selectivity. |
| Alteration of the amine linker | Change flexibility and geometry of the molecule. | Optimized orientation within the binding pocket of a target enzyme or receptor. |
Investigation of Novel Biological Targets and Therapeutic Areas
The quinoxaline nucleus is known for its broad spectrum of pharmacological activities, suggesting that this compound and its analogs could interact with a variety of biological targets. ekb.eg While initial research may focus on established activities such as anticancer or antimicrobial effects, future investigations are poised to explore novel targets and therapeutic areas. sapub.org
Potential new targets for quinoxaline derivatives include a range of enzymes and receptors involved in major diseases. For example, specific kinases like c-Met, VEGFR-2, and EGFR have been identified as targets for various quinoxaline compounds in the context of oncology. ekb.egnih.govrsc.org There is also potential in targeting enzymes such as Apoptosis signal-regulating kinase 1 (ASK1) for inflammatory diseases or α-glucosidase for diabetes. nih.govtandfonline.com The ability of the quinoxaline scaffold to act as a selective ATP-competitive inhibitor makes it a versatile platform for developing new kinase inhibitors. nih.gov
Furthermore, the application of artificial intelligence and predictive biology can accelerate the identification of new potential targets for this compound derivatives, expanding the scope of their therapeutic applications beyond the current focus. johnshopkins.eduresearchgate.net
Table 2: Potential Novel Biological Targets for this compound Analogs
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | c-Met, VEGFR-2, EGFR, ASK1 | Oncology, Inflammation |
| Enzymes | COX-2, α-glucosidase, Histone Deacetylases (HDACs) | Anti-inflammatory, Diabetes, Oncology |
| Receptors | FKBP12 | Immunosuppression, Neurological Disorders |
Green Chemistry Approaches in this compound Synthesis
The synthesis of quinoxaline derivatives has traditionally involved methods that may use hazardous solvents and require high temperatures. mdpi.com Modern synthetic chemistry is increasingly focused on "green" approaches that minimize environmental impact, reduce waste, and improve energy efficiency. Future research into the synthesis of this compound will likely prioritize these sustainable methods.
Green chemistry strategies applicable to its synthesis include the use of alternative energy sources like microwave irradiation and ultrasound. benthamdirect.comresearchgate.netnih.gov These techniques can significantly shorten reaction times, increase yields, and often allow for solvent-free reactions. mdpi.comresearchgate.net The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free reaction protocols are also key areas of focus. researchgate.net
Table 3: Comparison of Synthetic Methods for Quinoxaline Derivatives
| Method | Advantages | Disadvantages (of Traditional Methods) |
|---|---|---|
| Conventional Heating | Well-established procedures. | Long reaction times, high energy consumption, often requires hazardous solvents. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved selectivity. benthamdirect.com | Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates at ambient temperature, simple setup. researchgate.net | Can have limitations in scalability. |
| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. researchgate.net | May require specific substrates or conditions. |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is revolutionizing drug discovery. beilstein-journals.org For this compound, integrating these advanced methodologies can streamline the process of developing new analogs and identifying their mechanisms of action.
Computational approaches such as molecular docking are used to predict how this compound analogs bind to specific protein targets. nih.govijpsnonline.com This allows for the virtual screening of large compound libraries to identify the most promising candidates before committing to laboratory synthesis. beilstein-journals.org Quantitative Structure-Activity Relationship (QSAR) modeling can further refine the design process by creating mathematical models that correlate chemical structures with biological activities. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early identification of candidates with favorable drug-like properties. nih.gov
These computational insights are then validated and expanded upon through advanced experimental techniques . High-throughput screening (HTS) allows for the rapid testing of many compounds against a biological target. Advanced spectroscopic methods are crucial for confirming the structure of newly synthesized compounds, while cell-based assays and in vivo animal models provide essential data on efficacy and biological effects. nih.gov This iterative cycle of computational design and experimental validation accelerates the discovery pipeline, enabling a more efficient and targeted approach to developing novel therapeutics based on the this compound scaffold. beilstein-journals.org
Q & A
Q. What are the standard synthetic routes for N-benzylquinoxalin-2-amine, and how are yields optimized?
this compound is synthesized via two primary methods:
- Condensation reactions : Reacting 1,2-diamines with aldehydes and isocyanides using a CeO₂ nanoparticle catalyst under microwave or thermal conditions. This method achieves high regioselectivity and moderate-to-good yields (65–85%) .
- Nucleophilic substitution : Substituting chlorinated quinoxaline derivatives (e.g., 2-chloro-7-nitroquinoxaline) with benzylamine in ethanol under reflux. Triethylamine is often used as a base to enhance reactivity, yielding 80–90% product after purification .
Optimization strategies : Adjust stoichiometry (1.05–1.2 eq. of benzylamine), solvent polarity (ethanol or DMF), and reaction time (3–6 hours) .
Q. What analytical techniques are used to characterize this compound?
- Structural verification : ¹H/¹³C NMR spectroscopy to confirm substitution patterns and aromatic proton environments. For example, benzylic protons appear as singlets near δ 4.5–5.0 ppm .
- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹) .
- Crystallinity : X-ray diffraction (XRD) for solid-state structure elucidation, though limited data exists for this compound.
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in quinoxaline substitution reactions be addressed?
Regioselectivity in quinoxaline derivatives is influenced by:
- Electrophilic directing groups : Electron-withdrawing substituents (e.g., nitro groups) at specific positions guide nucleophilic attack to less electron-deficient sites .
- Catalytic systems : CeO₂ nanoparticles enhance selectivity for mono-substitution by modulating electronic effects .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60–80°C) promote thermodynamic stability .
Q. How do structural modifications of this compound impact its biological activity?
- Substituent effects : Introducing electron-donating groups (e.g., methoxy) at the quinoxaline core enhances binding to kinase targets, as shown in molecular docking studies of analogous compounds .
- Bioactivity assays : In vitro cytotoxicity screens (e.g., MTT assays) and enzyme inhibition studies (e.g., kinase profiling) are used to evaluate pharmacodynamic properties .
- Pharmacokinetics : LogP calculations and metabolic stability tests (e.g., liver microsome assays) predict oral bioavailability and clearance rates .
Q. How can computational methods guide the design of this compound derivatives?
- Molecular docking : AutoDock or Schrödinger Suite simulations predict binding affinities to targets like EGFR or PDK1. For example, derivatives with extended hydrophobic sidechains show improved fit into ATP-binding pockets .
- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories to identify robust interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Variable analysis : Compare catalyst loading (e.g., 5–10 mol% CeO₂), solvent polarity (DMF vs. ethanol), and purification methods (column chromatography vs. recrystallization) across studies .
- Reproducibility checks : Replicate key procedures (e.g., multi-gram synthesis in ) with strict control of atmospheric moisture and oxygen levels .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify significant outliers in bioactivity datasets, particularly in IC₅₀ values from cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
